

Application Note: Synthesis and Utility of CNVK-Modified Oligonucleotides

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Compound of Interest

Compound Name: 3-Cyanovinylcarbazole
phosphoramidite

Cat. No.: B15140440

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Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Cyanovinylcarbazole nucleoside (CNVK) is a powerful photo-cross-linker that can be incorporated into DNA and RNA oligonucleotides.[1] This modification enables the rapid and reversible formation of a covalent bond with a pyrimidine base on a complementary strand upon exposure to specific wavelengths of UV light.[2][3] The ability to control intermolecular linkages with spatiotemporal precision makes CNVK-modified oligonucleotides invaluable tools for a wide range of applications, including antisense therapy, regulation of gene expression, DNA nanotechnology, and diagnostics.[1][4][5]

CNVK is introduced into an oligonucleotide during standard automated synthesis using its phosphoramidite derivative.[1] The key feature of CNVK is its ability to undergo a [2+2] photocycloaddition with a pyrimidine base (primarily thymine or cytosine) when irradiated at 365 nm.[1][2] This cross-linking event is remarkably efficient and can be reversed by irradiating at 312 nm, which cleaves the cyclobutane ring and restores the original, unmodified strands.[2][6] This application note provides detailed protocols for the synthesis, photo-cross-linking, and photo-reversal of CNVK-modified oligonucleotides, along with key performance data and application workflows.

Experimental Protocols

Synthesis of CNVK-Modified Oligonucleotides

This protocol describes the incorporation of a CNVK phosphoramidite into an oligonucleotide sequence using an automated DNA synthesizer.

Materials:

- CNVK Phosphoramidite (e.g., from Glen Research)
- Automated DNA/RNA Synthesizer
- Standard DNA synthesis reagents (Activator, Oxidizer, etc.)
- UltraMILD DNA phosphoramidites (dA, dG, dC, dT)
- UltraMild Cap Mix A (for capping)
- Deprotection Solution:
 - Option 1: 0.05 M Potassium Carbonate in Methanol
 - Option 2: 30% Ammonium Hydroxide
- HPLC Purification System

Methodology:

- Synthesizer Setup: Program the desired oligonucleotide sequence into the DNA synthesizer. Assign the CNVK phosphoramidite to the desired position in the sequence.
- Synthesis Cycle: The incorporation of CNVK follows the standard DMTr-phosphoramidite method.^[1]
 - Coupling: Use standard coupling times as recommended by the synthesizer manufacturer. The use of UltraMILD monomers for the other bases is highly recommended to ensure the stability of the CNVK modification during deprotection.^[1]

- Capping: Use UltraMild Cap Mix A to prevent iPr-Pac group exchange on dG monomers. [1]
- Oxidation: Standard oxidation conditions apply.
- Detritylation: Standard detritylation conditions apply.
- Cleavage and Deprotection:
 - After synthesis, cleave the oligonucleotide from the solid support and deprotect the nucleobases.
 - If UltraMILD reagents were used: Incubate the solid support with 0.05 M Potassium Carbonate in Methanol for 4 hours at room temperature OR with 30% Ammonium Hydroxide for 2 hours at room temperature.[1]
- Purification:
 - Purify the crude oligonucleotide using reverse-phase HPLC to isolate the full-length, CNVK-modified product.
 - Verify the mass of the purified oligonucleotide using mass spectrometry.

Photo-Cross-linking of CNVK-Modified Oligonucleotides

This protocol details the procedure for inducing a covalent cross-link between a CNVK-modified oligonucleotide and its complementary pyrimidine-containing target strand.

Materials:

- Purified CNVK-modified oligonucleotide.
- Purified complementary target oligonucleotide (DNA or RNA).
- Annealing Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.5).
- UV lamp or transilluminator with a 365 nm light source.

Methodology:

- Annealing:
 - Mix the CNVK-modified oligonucleotide and its complementary strand in a 1:1 molar ratio in annealing buffer.
 - Heat the solution to 95°C for 5 minutes.
 - Allow the solution to cool slowly to room temperature to form the duplex.
- Photo-irradiation:
 - Place the sample on a cold block or on ice to prevent heat-induced denaturation.
 - Irradiate the sample with a 365 nm UV light source.[1]
 - Irradiation time is dependent on the target pyrimidine. A 30-second irradiation is generally sufficient for complete cross-linking.[2]
- Analysis (Optional):
 - Confirm cross-linking efficiency by denaturing polyacrylamide gel electrophoresis (PAGE), where the cross-linked duplex will migrate slower than the single strands.
 - Alternatively, use UPLC or HPLC analysis to quantify the formation of the photodimer.[4]

Photo-Reversal of the Cross-Link

This protocol describes the procedure for reversing the covalent cross-link.

Materials:

- Cross-linked oligonucleotide duplex.
- UV lamp or transilluminator with a 312 nm light source.

Methodology:

- Photo-irradiation:

- Place the sample containing the cross-linked duplex on a cold block or on ice.
- Irradiate the sample with a 312 nm UV light source for approximately 3 minutes.[1][2]
- Analysis (Optional):
 - Confirm the reversal of the cross-link using denaturing PAGE. The band corresponding to the cross-linked duplex should disappear, and bands corresponding to the single strands should reappear.

Data Presentation

Quantitative data regarding the performance of CNVK-modified oligonucleotides are summarized below.

Table 1: Photo-Cross-linking Efficiency and Conditions

Target Base	Wavelength for Cross-linking	Irradiation Time for 100% Cross-linking	Wavelength for Reversal	Irradiation Time for Reversal
Thymine (T)	365-366 nm[1][2]	1 second[2]	312 nm[2]	~3 minutes[2][6]
Cytosine (C)	365-366 nm[1][2]	25 seconds[2]	312 nm[2]	~3 minutes[2][6]

| Purines (A, G)| 365-366 nm[2] | Unreactive[2][6] | N/A | N/A |

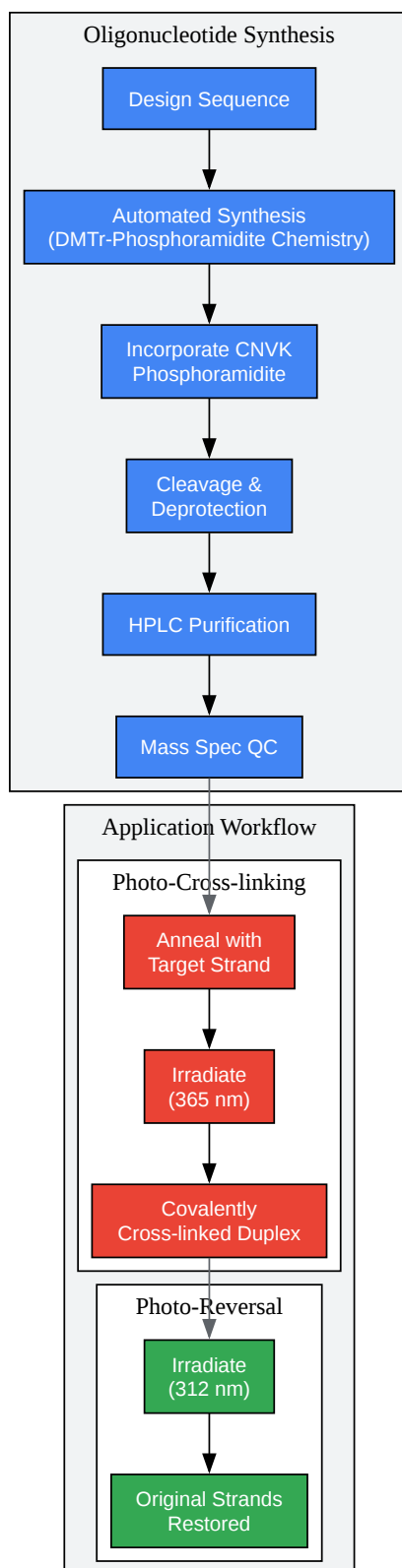
Table 2: Biophysical Properties of CNVK-Modified Duplexes

Duplex State	Property	Observation
Pre-irradiation	Thermal Stability (Tm)	Standard Tm based on sequence.
Post-cross-linking (365 nm)	Thermal Stability (Tm)	Increase of approximately 30°C.[2][6]
Post-reversal (312 nm)	Thermal Stability (Tm)	Tm returns to pre-irradiation value.[2]

| Post-cross-linking (365 nm) | Duplex Stability | Greatly improved stability.[1] |

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz to illustrate key processes.



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Caption: Experimental workflow for synthesis and application of CNVK-modified oligonucleotides.

Caption: Antisense mechanism using a photo-activated CNVK-modified oligonucleotide to block translation.

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